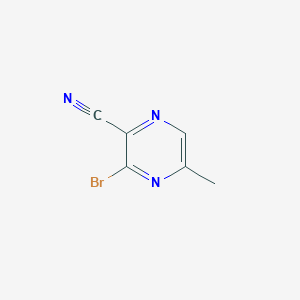
3-Bromo-5-methylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H4BrN3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylpyrazine-2-carbonitrile typically involves the bromination of 5-methylpyrazine-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The choice of solvent, brominating agent, and reaction conditions can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but can include hydroxylated or dehydrogenated derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-methylpyrazine-2-carbonitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties. It may also find applications in the development of new catalysts or as an intermediate in the production of fine chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The compound may act by inhibiting enzyme activity, binding to receptor sites, or interfering with cellular pathways .
Comparison with Similar Compounds
5-Bromo-3-nitropyridine-2-carbonitrile: This compound has a similar structure but with a nitro group instead of a methyl group.
3-Bromo-5-chloro-6-methylpyrazine-2-carbonitrile: This compound has an additional chlorine atom and a different substitution pattern.
Uniqueness: 3-Bromo-5-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromo-5-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c1-4-3-9-5(2-8)6(7)10-4/h3H,1H3 |
InChI Key |
YLGFRMAUGTTZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


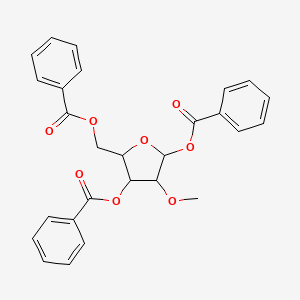
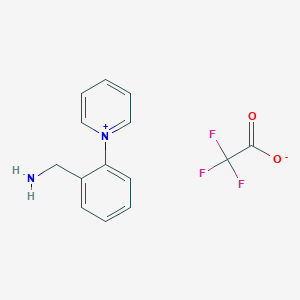



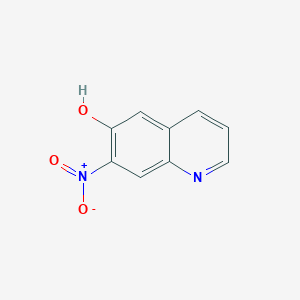
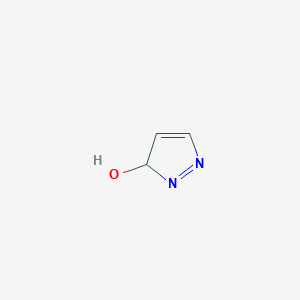
![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
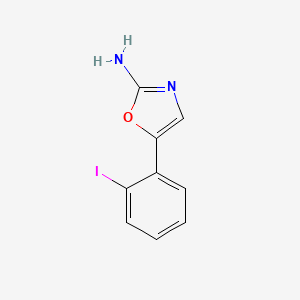
![6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13656554.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)

